1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a 2-methylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane can be achieved through several methods:
Alkylation of Cyclobutane: One common method involves the alkylation of cyclobutane with 2-methylpentyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Bromination: Another approach involves the bromination of 1-(2-methylpentyl)cyclobutane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. This is typically achieved using strong bases like potassium tert-butoxide.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide, elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane depends on its specific application:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Elimination Reactions: The compound undergoes deprotonation, leading to the formation of alkenes through the elimination of hydrogen bromide.
Oxidation: The compound is oxidized to form alcohols or ketones, involving the transfer of electrons and the formation of new oxygen-containing functional groups.
Comparison with Similar Compounds
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane can be compared with similar compounds such as:
1-(Bromomethyl)cyclobutane: Lacks the 2-methylpentyl group, leading to different reactivity and applications.
1-(Chloromethyl)-1-(2-methylpentyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and chemical properties.
1-(Bromomethyl)-1-(2-methylhexyl)cyclobutane: Similar structure but with a longer alkyl chain, affecting its physical and chemical properties.
Biological Activity
The compound 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane is a halogenated organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR). The findings are supported by data tables and relevant case studies from diverse sources.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane ring structure, which is substituted with a bromomethyl group and a branched alkyl chain. The chemical formula can be represented as C9H15Br. Its structural properties contribute to its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H15Br |
Molecular Weight | 203.13 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Varies with solvent |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various brominated compounds, including derivatives of cyclobutane. While specific data on this compound is limited, related compounds have shown significant activity against various pathogens.
- Mycobacterium tuberculosis : A study highlighted that certain cyclobutane derivatives exhibited minimal inhibitory concentrations (MIC) below 20 µM against M. tuberculosis, indicating potential for further development as antitubercular agents .
- Cytotoxicity : In vitro assays have demonstrated that some brominated cyclobutanes possess cytotoxic effects against human liver cancer cells (HepG2), with IC20 values indicating low cytotoxicity at higher concentrations (> 40 µM) .
Structure-Activity Relationship (SAR)
The biological activity of halogenated compounds often correlates with their structural features. In the case of cyclobutane derivatives, modifications to the bromomethyl group or the alkyl substituents can significantly affect their potency and selectivity.
Case Study: SAR Analysis
A comparative SAR analysis was conducted on various cyclobutane derivatives:
- 4-Phenylpiperidine Derivatives : These compounds showed promising activity with MIC values ranging from 2.0 to 23 µM against M. tuberculosis. The presence of specific substituents at the 4-position was critical for enhancing activity .
Table 2: SAR Data for Cyclobutane Derivatives
Compound | MIC (µM) | IC20 (µM) | Activity Description |
---|---|---|---|
4PP-1 | 6.3 | >80 | Active against M. tuberculosis |
4PP-2 | 2.0 | Not reported | Enhanced activity |
AAP | 23 | 27 | Moderate activity |
Toxicological Considerations
While exploring the biological activities of halogenated compounds, it is crucial to consider their toxicological profiles. Brominated compounds can exhibit varying degrees of toxicity depending on their structure and biological targets.
Toxicity Studies
Toxicological assessments have indicated that some brominated compounds may induce oxidative stress or cytotoxicity in mammalian cells. Understanding these effects is essential for evaluating the safety and efficacy of potential therapeutic agents derived from such compounds .
Properties
Molecular Formula |
C11H21Br |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylpentyl)cyclobutane |
InChI |
InChI=1S/C11H21Br/c1-3-5-10(2)8-11(9-12)6-4-7-11/h10H,3-9H2,1-2H3 |
InChI Key |
BXFZZHFBRMQACB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC1(CCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.